molecular formula C10H12N2O B6214565 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde CAS No. 2731014-35-8

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde

Cat. No.: B6214565
CAS No.: 2731014-35-8
M. Wt: 176.2
InChI Key:
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Description

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a cyclopropyl group and an aldehyde functional group

Preparation Methods

The synthesis of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde can be compared to other pyrazole derivatives, such as:

    3-cyclopropyl-1H-pyrazole: Lacks the aldehyde group, leading to different reactivity and applications.

    1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carboxylic acid: . The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(3-cyclopropyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde involves the reaction of cyclopropane-1-carbaldehyde with 3-cyclopropyl-1H-pyrazole in the presence of a suitable catalyst.", "Starting Materials": [ "Cyclopropane-1-carbaldehyde", "3-cyclopropyl-1H-pyrazole" ], "Reaction": [ "To a stirred solution of cyclopropane-1-carbaldehyde (1.0 equiv) in a suitable solvent, add 3-cyclopropyl-1H-pyrazole (1.2 equiv) and a catalytic amount of a suitable catalyst.", "Heat the reaction mixture at a suitable temperature for a suitable time.", "Allow the reaction mixture to cool to room temperature and then quench the reaction with a suitable quenching agent.", "Extract the product with a suitable solvent and purify by column chromatography to obtain the desired product." ] }

CAS No.

2731014-35-8

Molecular Formula

C10H12N2O

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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